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Compound of Interest

Compound Name: Aluminium iodide

Cat. No.: B8577140

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum iodide (Alls), a compound of aluminum and iodine, is emerging as a valuable
material in the semiconductor manufacturing industry. Its uniqgue chemical properties make it a
suitable precursor for specific deposition and doping processes. These application notes
provide detailed protocols and data for the use of aluminum iodide in two key areas: the
deposition of aluminum nitride (AIN) thin films and as a source for aluminum ion implantation.

Physicochemical Properties of Aluminum lodide

A thorough understanding of the physical and chemical properties of aluminum iodide is
essential for its safe and effective use in semiconductor manufacturing processes.
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Property Value Reference
Chemical Formula Allz [1]
Molar Mass 407.695 g/mol [1]
Appearance White to yellowish crystalline o
solid
Density 3.98 g/cm?3 [1]
Melting Point 191 °C (464 K) [1]
Boiling Point 382 °C (655 K) (sublimes) [1]

Reacts violently with water.
Solubility Soluble in ethanol, ether, and [1]

carbon disulfide.

See Vapor Pressure Data
Vapor Pressure )
section below

Application 1: Precursor for Aluminum Nitride (AIN)
Thin Film Deposition

Aluminum nitride is a wide-bandgap semiconductor material with high thermal conductivity,
making it ideal for applications in power electronics, RF devices, and deep-UV optoelectronics.
While aluminum chloride (AICIs) is a more commonly cited precursor, the use of aluminum
iodide offers potential advantages in specific process windows due to differences in vapor
pressure and reactivity. The following protocol is based on established chemical vapor
deposition (CVD) principles for aluminum halides.

Experimental Protocol: Chemical Vapor Deposition of
AIN from Alls

This protocol describes a thermal chemical vapor deposition (CVD) process for depositing
polycrystalline AIN thin films on a silicon substrate using aluminum iodide and ammonia (NH3s)
as precursors.
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. Substrate Preparation:
Start with a clean, single-crystal silicon (100) wafer.
Perform a standard RCA clean to remove organic and inorganic contaminants.

A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native
oxide layer immediately before loading into the reactor.

. CVD System Setup:
A horizontal or vertical hot-wall CVD reactor is suitable for this process.

The aluminum iodide source should be contained in a heated sublimator capable of precise
temperature control to manage its vapor pressure.

Mass flow controllers (MFCs) are required for accurate delivery of ammonia and a carrier
gas (e.g., Nz or Ar).

The system must be equipped with a vacuum pump capable of reaching a base pressure of
at least 10~ Torr.

. Deposition Parameters:

Substrate Temperature: 800-1100 °C. Higher temperatures generally improve crystalline
quality.

Alls Sublimator Temperature: 150-180 °C (adjust to achieve desired vapor pressure and
growth rate).

Ammonia (NHs) Flow Rate: 100-500 sccm.
Carrier Gas (N2) Flow Rate: 50-200 sccm (to transport Alls vapor).
Reactor Pressure: 1-10 Torr.

Deposition Time: Varies based on desired film thickness (e.g., 30-60 minutes for a film of
several hundred nanometers).
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4. Post-Deposition:

» After deposition, cool the reactor to room temperature under a nitrogen atmosphere to

prevent oxidation of the AIN film.

e The wafer can then be removed for characterization.

Expected Film Properties and Characterization

Characterization

Property Typical Values .

Technique
o Polycrystalline, hexagonal ) )
Crystallinity ] X-ray Diffraction (XRD)
wurtzite structure
) Ellipsometry, Scanning

Thickness 100 - 500 nm )
Electron Microscopy (SEM)
Atomic Force Microscopy

Surface Roughness 1-5nm (RMS)

(AFM)

Refractive Index

~2.0-2.1 at 633 nm

Ellipsometry

Band Gap

~59-6.2eV

UV-Vis Spectroscopy

Composition

Near-stoichiometric AIN with

potential iodine and oxygen

impurities

X-ray Photoelectron
Spectroscopy (XPS), Energy-
Dispersive X-ray Spectroscopy
(EDX)

Logical Workflow for AIN Deposition

CVD Process

Click to download full resolution via product page
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Workflow for AIN thin film deposition via CVD.

Application 2: Source for Aluminum lon
Implantation

lon implantation is a critical step in semiconductor device fabrication for introducing dopant
impurities to control the electrical properties of the semiconductor material. Aluminum is a p-
type dopant for silicon. Using solid aluminum iodide as a source material for generating
aluminum ions offers an alternative to traditional gas or other solid sources.

Experimental Protocol: Aluminum lon Implantation
using an Alls Source

This protocol outlines the use of aluminum iodide in a hot-filament ion source for p-type doping
of silicon wafers.

1. lon Source Preparation:

o Load high-purity, anhydrous aluminum iodide powder or pellets into a suitable vaporizer
crucible connected to the ion source.

e The vaporizer must be capable of heating the Alls to its sublimation temperature to generate
a stable vapor flow.

2. lon Implanter Setup:

e The ion implanter should be equipped with a hot-filament or similar type of ion source
capable of handling corrosive halide vapors.

e A mass analyzer is necessary to select for the desired aluminum ions (e.g., Al*).

e The system requires an acceleration column to energize the ions to the desired implantation
energy.

» Awafer handling system is needed to position the silicon wafers in the ion beam.

3. Implantation Parameters:
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 Alls Vaporizer Temperature: 150-200 °C (to achieve a stable vapor pressure).

o Arc Voltage (lon Source): 50-100 V.

o Filament Current: Dependent on the specific ion source design.

o Extraction Voltage: 10-30 kV.

e Implantation Energy: 20-180 keV (depending on the desired junction depth).

e lon Dose: 1x10%3 to 1x10%¢ ions/cm? (depending on the required doping concentration).

o Wafer Tilt/Rotation: Typically 7° tilt and continuous rotation to minimize channeling effects.
4. Post-Implantation Processing:

» Following implantation, the wafers must be annealed to repair crystal lattice damage and
electrically activate the implanted aluminum atoms.

e Atypical annealing process is Rapid Thermal Annealing (RTA) at 900-1100 °C for 30-120
seconds in a nitrogen or argon atmosphere.

| Dobi il | Electrical CI -

Characterization
Parameter Expected Outcome .
Technique

] i Gaussian-like distribution of Al Secondary lon Mass
Doping Profile

atoms Spectrometry (SIMS)
) Dependent on implantation SIMS, Spreading Resistance

Junction Depth B

energy Profiling (SRP)
_ Decreases with increasing ,

Sheet Resistance Four-Point Probe
dose

Dopant Activation >90% after annealing Hall Effect Measurement

Signaling Pathway for lon Implantation Process
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Process flow for aluminum ion implantation from an Alls source.
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Handling and Safety Precautions

Aluminum iodide is a hazardous chemical that requires careful handling.[2][3][4][5][6]

e Reactivity: Anhydrous aluminum iodide reacts violently with water, releasing toxic and
corrosive hydrogen iodide (HI) gas.[7] It is also sensitive to air and light.[3] All handling
should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or
argon blanket).

o Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4]
o Personal Protective Equipment (PPE):
o Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

o Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are
required.[2]

o Respiratory Protection: A full-face respirator with an appropriate cartridge should be used
if there is a risk of inhaling dust or vapors.[2]

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from
moisture and sources of ignition.[6]

» Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry
absorbent material and collect it in a sealed container for proper disposal.[6]

o Disposal: Waste aluminum iodide should be disposed of as hazardous waste according to
local regulations.[2] A common method involves slowly reacting small quantities with a
sodium carbonate solution in a fume hood to neutralize it before disposal.[8]

Conclusion

Aluminum iodide presents itself as a specialized precursor in semiconductor manufacturing
with distinct applications in AIN thin film deposition and aluminum ion implantation. While its
use in ion implantation is more established, its potential as a CVD/ALD precursor for AIN
warrants further investigation to optimize deposition processes and film quality. The protocols
and data provided herein serve as a comprehensive guide for researchers and professionals

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://www.sigmaaldrich.com/GB/en/sds/Aldrich/409324?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AA30714&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAA89185&PLANT=d__ALF
https://ltschem.com/msds/AlI3.pdf
https://www.flinnsci.com/api/library/Download/a779160260df431ab364d0a7627a8235
https://www.sigmaaldrich.com/GB/en/sds/Aldrich/409324?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AA30714&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://ltschem.com/msds/AlI3.pdf
https://ltschem.com/msds/AlI3.pdf
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://edu.rsc.org/experiments/reacting-aluminium-and-iodine/715.article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8577140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

exploring the integration of aluminum iodide into their semiconductor fabrication workflows.
Strict adherence to safety protocols is paramount when working with this reactive and corrosive
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8577140?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Aluminium_iodide
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://www.sigmaaldrich.com/GB/en/sds/Aldrich/409324?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AA30714&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAA89185&PLANT=d__ALF
https://ltschem.com/msds/AlI3.pdf
https://www.flinnsci.com/api/library/Download/a779160260df431ab364d0a7627a8235
https://edu.rsc.org/experiments/reacting-aluminium-and-iodine/715.article
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8577140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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